N-(tert-Butyl)-p-toluolsulfonamid

Übersicht

Beschreibung

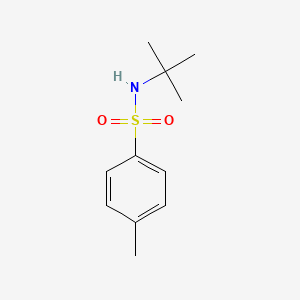

N-(tert-Butyl)-p-toluenesulfonamide, also known as tosylamide or TsNH2, is a sulfonamide compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in polar solvents such as water, methanol, and ethanol. Tosylamide has been used in various fields such as organic chemistry, biochemistry, and pharmacology due to its unique properties.

Wissenschaftliche Forschungsanwendungen

Synthese von N-tert-Butylamiden

N-(tert-Butyl)-p-toluolsulfonamid: wird bei der Synthese von N-tert-Butylamiden verwendet, die in vielen pharmazeutischen Medikamenten vorkommen. So enthalten beispielsweise Finasterid, das zur Behandlung der benignen Prostatahyperplasie eingesetzt wird, und Nelfinavir, ein Proteaseinhibitor zur Behandlung von HIV, beide die N-tert-Butylamidgruppe . Die Verbindung dient als Vorläufer in verschiedenen synthetischen Wegen, einschließlich der Ritter-Reaktion, um diese Amide effizient zu produzieren.

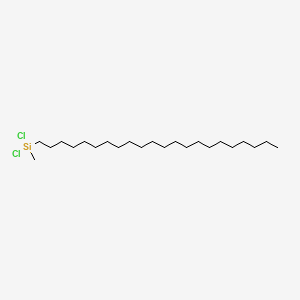

Katalysator für die organische Synthese

Die Verbindung wirkt als Katalysator in der organischen Synthese. Sie wurde bei der Synthese von N-tert-Butylamiden durch Reaktionen mit Di-tert-butyl-dicarbonat und Nitrilen eingesetzt, katalysiert durch Cu(OTf)2. Diese Methode wird für ihre Durchführung bei Raumtemperatur und ihre lösungsmittelfreien Bedingungen gelobt, was einen stabilen und effizienten katalytischen Prozess bietet .

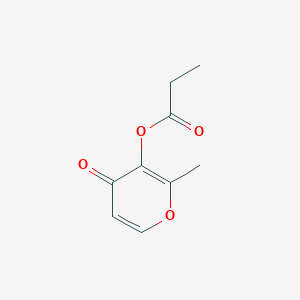

Geschütztes Amin in Oxidationsreaktionen

In der chemischen Synthese wird This compound als geschütztes Amin verwendet. Diese Anwendung ist entscheidend bei Oxidationsreaktionen, bei denen die Verbindung die Umwandlung in das entsprechende Hydroxylamin und Nitron unterstützt, die wertvolle Zwischenprodukte in verschiedenen synthetischen Routen sind .

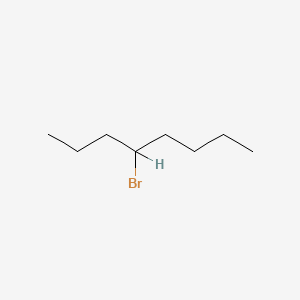

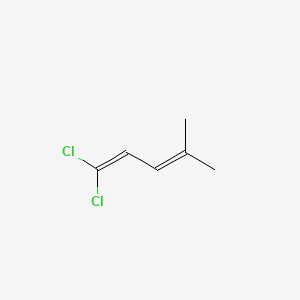

Allylische Halogenierung in der organischen Synthese

Diese Verbindung ist bei der allylischen Halogenierung von α-Olefinen von Bedeutung. Der Prozess beinhaltet die Abstraktion von allylischem Wasserstoff, was zur Bildung von monohalogenierten Olefinen führt. Diese Reaktionen sind von Bedeutung für die Herstellung von hochreaktiven, monohalogenierten Produkten in der organischen Synthese.

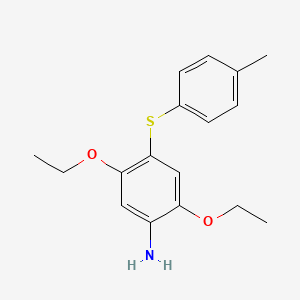

Nitrierungs- und Nitrosylierungsreaktionen

This compound: spielt eine Rolle bei Nitrierungs- und Nitrosylierungsreaktionen. Es dient als Stickstoffquelle bei der Nitrierung verschiedener organischer Verbindungen, einschließlich Alkane, Alkene, Alkine und aromatischer Verbindungen. Diese Reaktionen sind grundlegend für die Herstellung einer breiten Palette von organischen Nitraten und Nitroverbindungen .

Arzneimittelentwicklung und neuroprotektive Therapie

Die Derivate der Verbindung, wie z. B. N-tert-Butylamide, werden in der Arzneimittelentwicklung untersucht, insbesondere hinsichtlich ihrer neuroprotektiven Eigenschaften. CPI-1189 ist beispielsweise ein Wirkstoffkandidat mit antioxidativen Eigenschaften, der in der neuroprotektiven Therapie zur Behandlung von HIV-assoziierten Erkrankungen des zentralen Nervensystems (ZNS) eingesetzt wird .

Synthese von Finasterid und Nelfinavir

Wie bereits erwähnt, ist This compound ein wichtiges Zwischenprodukt bei der Synthese von Finasterid und Nelfinavir. Diese Medikamente spielen eine entscheidende Rolle bei der medizinischen Behandlung von Erkrankungen wie benignen Prostatahyperplasie bzw. HIV und zeigen die Bedeutung der Verbindung in pharmazeutischen Anwendungen .

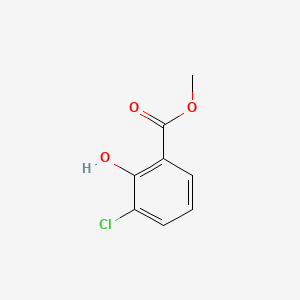

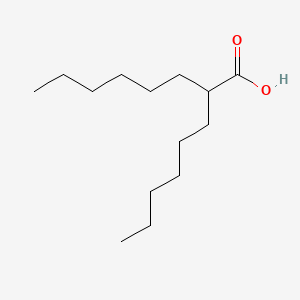

Aerobe Oxidation und Annellierungsreaktionen

Die Verbindung ist auch an aeroben Oxidations- und Annellierungsreaktionen beteiligt. Diese Prozesse sind unerlässlich, um Sauerstoff in organische Moleküle einzubringen und komplexe Strukturen durch die Bildung neuer Kohlenstoff-Kohlenstoff-Bindungen zu erzeugen. Solche Reaktionen sind von entscheidender Bedeutung bei der Synthese verschiedener organischer Verbindungen .

Eigenschaften

IUPAC Name |

N-tert-butyl-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2S/c1-9-5-7-10(8-6-9)15(13,14)12-11(2,3)4/h5-8,12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYEPSLKMENGNDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90951178 | |

| Record name | N-tert-Butyl-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90951178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2849-81-2 | |

| Record name | N-(1,1-Dimethylethyl)-4-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2849-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(tert-Butyl)-p-toluenesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-tert-Butyl-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90951178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(tert-butyl)-4-methylbenzenesulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YHF532A5GZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

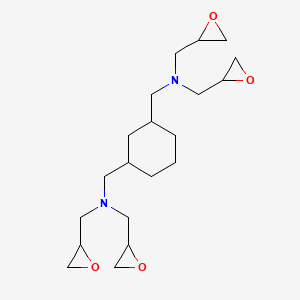

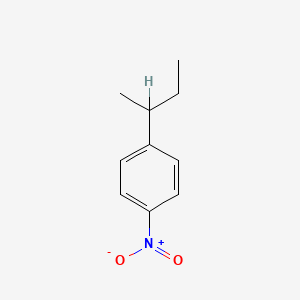

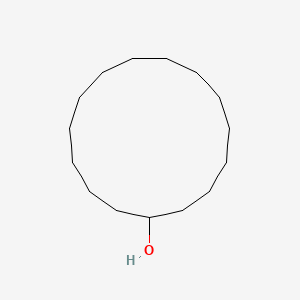

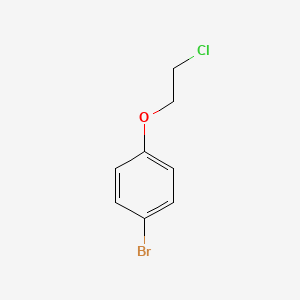

Feasible Synthetic Routes

Q & A

Q1: How does N-(tert-Butyl)-p-toluenesulfonamide contribute to the efficiency of zirconium-catalyzed hydroamination of alkynes?

A: N-(tert-Butyl)-p-toluenesulfonamide acts as a crucial additive in zirconium-catalyzed hydroamination reactions involving primary amines and alkynes. [] Research suggests that the steric bulk of this sulfonamide, specifically the tert-butyl group, plays a vital role in preventing the formation of inactive zirconium imido dimers. These dimers are known to hinder catalytic activity by sequestering the zirconium catalyst. By suppressing dimer formation, N-(tert-Butyl)-p-toluenesulfonamide ensures a higher concentration of active catalytic species, leading to enhanced reaction rates and yields. [] Additionally, the sulfonamide additive influences the regioselectivity of the hydroamination, impacting which carbon of the alkyne the amine preferentially attacks. This effect is particularly noticeable when using unsymmetrical alkynes, highlighting the significant role of N-(tert-Butyl)-p-toluenesulfonamide in controlling reaction selectivity. []

Q2: Can you elaborate on the safety concerns surrounding N-(tert-Butyl)-p-toluenesulfonamide, particularly its fluorinated derivative, and the recommended handling procedures?

A: While N-(tert-Butyl)-p-toluenesulfonamide itself is generally stable, its fluorinated derivative, N-Fluoro-N-tert-butyl-p-toluenesulfonamide, demands careful handling. This reagent is prepared by reacting N-(tert-Butyl)-p-toluenesulfonamide with fluorine gas. [] Decomposition studies reveal that N-Fluoro-N-tert-butyl-p-toluenesulfonamide undergoes decomposition at temperatures above 180°C, posing a risk of rapid pressure changes. [] Consequently, handling this compound necessitates strict adherence to safety protocols:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[Bis[3-(dimethylamino)propyl]amino]propan-2-ol](/img/structure/B1583699.png)

![Phenol, 3,3'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B1583707.png)

![Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1583711.png)